molecular formula C9H18N2 B15366406 2,6-Diazaspiro[3.4]octane, 6-propyl-

2,6-Diazaspiro[3.4]octane, 6-propyl-

Cat. No.: B15366406
M. Wt: 154.25 g/mol
InChI Key: SNMFICALXQLGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diazaspiro[3.4]octane, 6-propyl-, features a privileged spirocyclic diaza scaffold recognized in medicinal chemistry for its versatile three-dimensional structure and ability to efficiently explore biologically relevant chemical space. This core structure is a key building block in drug discovery, particularly in the development of novel antibacterial agents. Research on analogous derivatives of the 2,6-diazaspiro[3.4]octane core has demonstrated significant and potent activity against challenging pathogens. Studies have identified potent nitrofuran-containing analogs exhibiting remarkable activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL . Furthermore, systematic modification of the molecular periphery around this diazaspirooctane core has been shown to effectively reshape its biological activity profile, enabling a strategic shift in potency from mycobacterial strains to highly potent activity against Gram-positive bacteria such as Staphylococcus aureus ( S. aureus ) . This indicates that the 2,6-diazaspiro[3.4]octane scaffold is a privileged structure capable of interacting with multiple biological targets, such as deazaflavin-dependent nitroreductase and azoreductase enzymes, as determined by induced-fit docking studies . The 6-propyl- variant offers researchers a specific chemical handle for further periphery exploration and optimization, providing a valuable tool for lead generation in antibacterial and other therapeutic discovery programs. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

6-propyl-2,6-diazaspiro[3.4]octane

InChI

InChI=1S/C9H18N2/c1-2-4-11-5-3-9(8-11)6-10-7-9/h10H,2-8H2,1H3

InChI Key

SNMFICALXQLGDB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2(C1)CNC2

Origin of Product

United States

Biological Activity

2,6-Diazaspiro[3.4]octane, 6-propyl- is a bicyclic compound with significant potential in pharmacology due to its unique spiro structure and the presence of nitrogen atoms. This compound has been the subject of various studies aimed at exploring its biological activities, particularly in the context of antimicrobial and antitumor properties.

Chemical Structure and Properties

The molecular formula for 2,6-Diazaspiro[3.4]octane, 6-propyl- is C7H12N2C_7H_{12}N_2, indicating the presence of two nitrogen atoms within its structure. The spiro configuration contributes to its distinct chemical properties and biological activities, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antitubercular activity . For instance, a series of nitrofuran carboxamide derivatives synthesized from the 2,6-diazaspiro[3.4]octane core demonstrated remarkable potency against Mycobacterium tuberculosis (H37Rv strain) with minimal inhibitory concentrations (MICs) as low as 0.016 μg/mL . This indicates that modifications to the molecular periphery can significantly enhance biological activity.

Antitumor Activity

In addition to its antibacterial properties, 2,6-Diazaspiro[3.4]octane derivatives have been explored for their potential as anticancer agents . For example, certain derivatives were identified as inhibitors of the G12C mutant Kras protein, which is implicated in tumor metastasis . These findings suggest that this compound class may play a role in targeted cancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of 2,6-Diazaspiro[3.4]octane is influenced by structural modifications. A comparative analysis of several analogs reveals that variations in substituents can lead to significant changes in potency and selectivity:

Compound NameMolecular FormulaKey FeaturesMIC (μg/mL)
2,6-Diazaspiro[3.4]octane, 6-propyl-C7H12N2Parent compound-
Nitrofuran derivative AC9H10N4O3High antitubercular activity0.016
Nitrofuran derivative BC10H12N4O3Moderate activity against S. aureus>100

This table illustrates how modifications can enhance or diminish biological efficacy.

Case Studies

  • Antitubercular Lead Identification : A study synthesized a set of twelve compounds based on the 2,6-diazaspiro[3.4]octane scaffold and assessed their inhibitory activities against M. tuberculosis. The findings revealed a lead compound with an MIC of 0.0124–0.0441 μg/mL , demonstrating the effectiveness of this scaffold in developing new antitubercular agents .
  • Cancer Therapeutics : Research has shown that certain derivatives can inhibit key protein interactions involved in cancer progression, such as menin-MLL1 interactions, highlighting their potential utility in cancer treatment .

Q & A

Q. What are the primary synthetic methodologies for 6-propyl-2,6-diazaspiro[3.4]octane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursors such as substituted amines or carbonyl derivatives. Key steps include:
  • Cyclization : Utilizing reagents like trifluoroacetic acid (TFA) or microwave-assisted conditions to enhance ring closure efficiency .
  • Protection/Deprotection : For example, tert-butoxycarbonyl (Boc) groups are used to protect nitrogen atoms during synthesis, followed by acidic deprotection .
  • Optimization : Low yields due to steric hindrance or side reactions can be mitigated using flow chemistry or high-pressure conditions .
  • Characterization : Confirmation via NMR, IR, and mass spectrometry (e.g., ESI-MS) to validate spirocyclic structure and substituent placement .

Q. How is the structural integrity of 6-propyl-2,6-diazaspiro[3.4]octane confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolves spirocyclic geometry and substituent orientation (e.g., propyl group positioning) .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., methylene protons adjacent to nitrogen) and confirms spiro-junction symmetry .
  • IR Spectroscopy : Detects carbonyl or amine functional groups in intermediates or final products .

Q. What in vitro biological assays are commonly used to screen 6-propyl-2,6-diazaspiro[3.4]octane derivatives for activity?

  • Methodological Answer :
  • Antimicrobial Screening : Microdilution assays against Mycobacterium tuberculosis or Plasmodium falciparum to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Competitive binding assays (e.g., NanoBRET) for kinase or protease targets, such as CDK2 in cancer studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar 2,6-diazaspiro[3.4]octane derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a standardized panel of derivatives (Table 1).

  • Mechanistic Studies :

  • Biochemical Profiling : Measure binding affinities (e.g., SPR, ITC) to identify off-target interactions .

  • Metabolic Stability : Assess hepatic microsomal stability to rule out pharmacokinetic variability .

    Table 1. SAR of 2,6-Diazaspiro[3.4]octane Derivatives

    SubstituentBiological ActivityKey FindingReference
    6-PropylAntitubercular (MIC: 0.5 µg/mL)Enhanced lipophilicity improves uptake
    6-Benzyl (Boc-protected)CDK2 inhibition (IC₅₀: 12 nM)Hydrophobic interactions with ATP pocket
    6-MethylCytotoxic (IC₅₀: 8 µM)Limited solubility reduces efficacy

Q. What strategies address low synthetic yields in spirocyclic compound synthesis?

  • Methodological Answer :
  • Catalytic Systems : Use palladium or copper catalysts for cross-coupling reactions to reduce byproducts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification Techniques : Reverse-phase HPLC or silica gel chromatography to isolate high-purity products .

Q. How do 6-propyl-2,6-diazaspiro[3.4]octane derivatives interact with protein targets at the atomic level?

  • Methodological Answer :
  • X-ray Crystallography : Resolve inhibitor binding modes (e.g., hydrogen bonds between CDK2-R122 and the cyclopropane amide group) .
  • Molecular Dynamics (MD) Simulations : Predict binding stability and conformational changes over time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .

Data Contradiction Analysis

Q. Why do some studies report divergent antimicrobial activities for 6-propyl-2,6-diazaspiro[3.4]octane analogs?

  • Methodological Answer :
  • Strain Variability : Test against standardized strains (e.g., M. tuberculosis H37Rv) to minimize discrepancies .
  • Assay Conditions : Control pH, temperature, and inoculum size to ensure reproducibility .
  • Resistance Mechanisms : Screen for efflux pump overexpression or target mutations in resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.